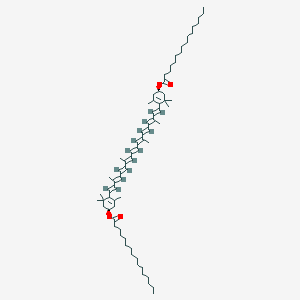
Cetirizine hydrochloride
Overview
Description
Cetirizine hydrochloride is an orally active and selective H1-receptor antagonist . It is a second-generation antihistamine that reduces the natural chemical histamine in the body . Histamine can produce symptoms of sneezing, itching, watery eyes, and runny nose. Cetirizine is used to treat cold or allergy symptoms such as sneezing, itching, watery eyes, or runny nose . It is also used to treat an allergic reaction, itching and swelling caused by chronic urticaria (hives) and minimizes or eliminates the symptoms of perennial allergic rhinitis, seasonal allergic rhinitis, chronic idiopathic urticaria, allergic asthma, physical urticaria, and atopic dermatitis .
Synthesis Analysis
The synthesis of cetirizine hydrochloride has been optimized and improved. In the new synthesis route, chlorobenzene and benzoyl chloride were used as starting materials to produce the final product through Friedel-Crafts reaction, carbonyl reductive reaction, chlorination, and nucleophilic substitution . The anti-histaminic drug cetirizine was synthesized in five linear steps with an overall yield of 50% .
Molecular Structure Analysis
Cetirizine hydrochloride is a racemic compound with an empirical formula of C21H25ClN2O3∙2HCl . The molecular structure of cetirizine allows its carboxylic group to interact with the basic nitrogen via folded conformers, therefore, it possesses relatively high lipophilicity at physiological pH (LogD=1.5) .
Chemical Reactions Analysis
The reactions involved in the synthesis of cetirizine were very clean and the isolation of products also very easy . The synthetic strategy was applicable to large scale preparation of cetirizine .
Physical And Chemical Properties Analysis
Cetirizine hydrochloride is a white, crystalline powder that is soluble in water . Its melting point is between 110-115 degrees Celsius . Cetirizine’s water solubility is 101 mg/L . It also has a pKa of 3.6 .
Scientific Research Applications
Allergy Treatment
Cetirizine hydrochloride is widely used as a second-generation antihistamine for the treatment of allergies, hay fever, angioedema, and urticaria. It acts as a selective H1 receptor inverse agonist, providing relief from allergic symptoms .
Emergency Department Use
In emergency settings, intravenous (IV) administration of Cetirizine can provide faster relief of acute urticaria symptoms than oral formulations. It’s particularly useful for patients who are unable to take oral medications or have more serious or generalized urticaria .
Clinical Outcomes Improvement
Studies have shown that IV Cetirizine can lead to better clinical outcomes compared to other treatments. Key endpoints like time spent in the treating facility and the need for patients to return to a treatment center were significantly improved .
Interaction with NSAIDs
Research has been conducted on the interactions of Cetirizine with nonsteroidal anti-inflammatory drugs (NSAIDs). A high-throughput HPLC method was developed to analyze these interactions at different pH levels .
Analytical Estimation Methods
Various spectrophotometric and chromatographic methods have been developed for the estimation of Cetirizine Hydrochloride in pharmaceutical preparations. These methods are crucial for ensuring the quality and dosage of cetirizine in medications .
Simultaneous Determination with Other Drugs
Cetirizine’s determination in the presence of other drugs like quinolones has been explored using RP-HPLC methods. This is important for drug interaction studies and for developing combination therapies .
Mechanism of Action
Target of Action
Cetirizine hydrochloride, commonly known as Zyrtec, is an orally active second-generation histamine H1 antagonist . Its primary targets are the peripheral H1 receptors . These receptors are involved in allergic reactions, and their inhibition can help alleviate allergy symptoms .
Mode of Action
Cetirizine’s principal effects are achieved through the selective inhibition of these peripheral H1 receptors . By blocking these receptors, cetirizine prevents histamine from binding and exerting its effects, thereby reducing allergic symptoms .
Biochemical Pathways
By inhibiting the H1 receptors, cetirizine prevents histamine-induced responses such as itching, nasal secretion, bronchial and intestinal smooth muscle contraction, and vasodilation .
Pharmacokinetics
Cetirizine’s pharmacokinetics have been found to increase linearly with dose across a range of 5 to 60 mg . Its maximum concentration (Cmax) following a single dose has been found to be 257 ng/mL for 10 mg and 580 ng/mL for 20 mg . Food has no effect on the bioavailability of cetirizine but has been found to delay the time to reach maximum concentration (Tmax) by 1.7 hours (i.e., to approximately 2.7 hours) and to decrease the Cmax by 23% .
Result of Action
The molecular and cellular effects of cetirizine’s action result in the relief of allergy symptoms. Cetirizine is indicated for the relief of symptoms associated with seasonal allergic rhinitis caused by allergens such as ragweed, grass, and tree pollens in adults and children 2 years of age and above . Symptoms treated effectively include sneezing, rhinorrhea, nasal pruritus, ocular pruritus, tearing, and redness of the eyes .
Action Environment
The action, efficacy, and stability of cetirizine can be influenced by various environmental factors. For instance, in the emergency department or urgent care setting, an intravenous H1 antihistamine like cetirizine may provide faster relief of acute urticaria symptoms than an orally administered H1 antihistamine . Furthermore, cetirizine’s effectiveness can be influenced by the presence of allergens in the environment, such as ragweed, grass, and tree pollens .
Safety and Hazards
Cetirizine can cause side effects that may impair your thinking or reactions . Be careful if you drive or do anything that requires you to be awake and alert . Avoid drinking alcohol. It can increase some of the side effects of cetirizine . Tell your doctor if you regularly use other medicines that make you sleepy . They can add to sleepiness caused by cetirizine . Call your doctor if your symptoms do not improve, if they get worse, or if you also have a fever .
Future Directions
Cetirizine is taken by mouth with a glass of water . Follow the directions on the prescription label . You can take this medication with food or on an empty stomach . Take your medication at regular times . Do not take more often than directed . You may need to take this medication for several days before your symptoms improve .
properties
IUPAC Name |
2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3.2ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;;/h1-9,21H,10-16H2,(H,25,26);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLIUCLTXOYQMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27Cl3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
83881-51-0 (Parent) | |
| Record name | Cetirizine hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083881521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2044268 | |
| Record name | Cetirizine hydrochloride (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83881-52-1 | |
| Record name | Cetirizine hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083881521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cetirizine hydrochloride (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-{4-[(4-CHLOROPHENYL)(PHENYL)METHYL]PIPERAZIN-1-YL}ETHOXY)ACETIC ACID HYDROCHLORIDE (1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CETIRIZINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64O047KTOA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![6,11-dihydro-5H-benzo[c][1]benzazepin-6-ylmethanamine](/img/structure/B192718.png)

